3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid
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Overview
Description
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is facilitated by photochemistry. This method allows for the efficient construction of the bicyclic structure by reacting appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of specialized equipment, such as mercury lamps for photochemical reactions, is often required. the technical challenges associated with these methods, including the need for specific glassware and reaction conditions, can make large-scale production difficult .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures such as bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane . These compounds share structural similarities but differ in their chemical properties and applications.
Uniqueness
What sets 3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid apart is its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C13H12Cl2O3 |
---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2O3/c1-12-5-13(6-12,11(16)17)10(18-12)7-2-3-8(14)9(15)4-7/h2-4,10H,5-6H2,1H3,(H,16,17) |
InChI Key |
UQXJDWOGSIVMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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